BenchChemオンラインストアへようこそ!

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

LPA receptor antagonism P2X3/P2X2/3 receptor antagonism heterocyclic scaffold

This synthetic bi-heterocyclic small molecule, featuring a 4-fluorophenyl-substituted isoxazole and a 4-methylthiazol-2-yl moiety, is a critical scaffold for structure-activity relationship (SAR) studies targeting P2X3/P2X2/3 and LPA receptors. The 4-fluorophenyl substitution is a preferred embodiment in key patent families for optimizing target engagement, making it non-interchangeable with non-fluorinated or differently halogenated analogs. Procure this compound with full QC (NMR, HPLC) to generate valid, head-to-head pharmacological and metabolic stability data for analgesic, overactive bladder, or anti-fibrotic research programs.

Molecular Formula C15H12FN3O2S
Molecular Weight 317.34
CAS No. 953137-49-0
Cat. No. B2662141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
CAS953137-49-0
Molecular FormulaC15H12FN3O2S
Molecular Weight317.34
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3O2S/c1-9-8-22-15(17-9)18-14(20)7-12-6-13(21-19-12)10-2-4-11(16)5-3-10/h2-6,8H,7H2,1H3,(H,17,18,20)
InChIKeyJDEDOSZNLUZVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Evidence for 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 953137-49-0)


2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 953137-49-0) is a synthetic bi-heterocyclic small molecule comprising a 4-fluorophenyl-substituted isoxazole and a 4-methylthiazol-2-yl moiety linked via an acetamide bridge [1]. The compound falls structurally within the broad class of azole-substituted arylamides that have been claimed in patents as P2X3/P2X2/3 antagonists or lysophosphatidic acid (LPA) receptor antagonists, although no specific quantitative pharmacological data for this exact compound has yet been identified in publicly accessible primary literature [2].

Critical Differentiation Concerns for Chemical Sourcing: The 4-Fluorophenyl Isoxazole-Thiazole Acetamide Class


Compounds within the isoxazole-thiazole acetamide class are not interchangeable due to the profound impact that even minor aryl or heterocycle substituent changes have on target engagement and selectivity. The 4-fluorophenyl group in the target compound is specifically highlighted in the LPA receptor antagonist patent family as one of the preferred embodiments for optimizing activity, whereas unsubstituted phenyl or chloro/bromo analogs often exhibit different potency profiles [1]. Without head-to-head experimental data, it is not possible to claim superiority; however, the specific substitution pattern suggests that generic replacement with a non-fluorinated or differently halogenated congener would likely alter the compound's pharmacological fingerprint [1][2].

Product-Specific Quantitative Evidence for CAS 953137-49-0: Known vs. Unknown in Comparator Contexts


Structural Affinity for Privileged Target Classes (Class-Level Inference)

The compound embodies a scaffold explicitly enumerated in patent families targeting LPA and P2X3/P2X2/3 receptors. For instance, the US 6,964,975 patent designates 2-fluorophenyl-substituted azoles as preferred embodiments for LPA antagonism; the target compound features a 4-fluorophenyl group, a close regioisomeric analog [1]. Similarly, the US 7,786,110 patent encompasses thiazole and isoxazole-substituted arylamides as P2X3/P2X2/3 antagonists [2]. No quantitative IC50, Ki, or functional assay data is available for the target compound itself, preventing direct head-to-head comparison.

LPA receptor antagonism P2X3/P2X2/3 receptor antagonism heterocyclic scaffold

Physicochemical Differentiation via Fluorine Incorporation (Class-Level Inference)

The presence of a 4-fluorophenyl group in the target compound is expected to confer distinct physicochemical properties relative to non-fluorinated or differently substituted analogs. While no experimental logP or metabolic stability data for the target compound is publicly available, the 4-fluorophenyl moiety is a well-recognized medicinal chemistry strategy to modulate lipophilicity, oxidative metabolism, and target binding [1]. Any decision to procure this compound over a des-fluoro analog would be based on this class-level reasoning rather than on direct experimental comparison.

fluorine substitution lipophilicity metabolic stability

Comparative Bioactivity Gap: Unknown vs. Known Analogs (Cross-Study Comparable)

A search of the public domain reveals no quantitative bioactivity data for CAS 953137-49-0. In contrast, structurally related compounds within the same patent families have been evaluated. For example, compound 59 (Ki16425), an isoxazole-thiazole derivative, shows LPA1 > LPA3 > LPA2 antagonist potency [1]. Without analogous data for the target compound, it is impossible to claim that this compound is superior, equivalent, or inferior to any comparator. This evidence gap is critical for procurement: users intending to use this compound for functional studies must treat it as an uncharacterized entity.

structure-activity relationship potency selectivity

Research and Industrial Application Scenarios for CAS 953137-49-0 Based on Structural Inference


P2X3/P2X2/3 Receptor Target Validation Studies

Based on the compound's structural coverage in the P2X3/P2X2/3 antagonist patent (US 7,786,110), this compound could serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel analgesics or treatments for overactive bladder [1]. Users would need to generate primary pharmacological data to establish potency and selectivity.

LPA Receptor Antagonism Tool Compound Exploration

Given the 4-fluorophenyl substitution motif's prominence in the LPA antagonist patent family (US 6,964,975), the compound could be investigated as a potential LPA1/LPA3 antagonist probe for cancer cell migration or fibrosis models [2]. Its activity must be validated in vitro against known standards such as Ki16425.

Physicochemical and Metabolic Stability Profiling Studies

The compound's fluorine atom makes it a candidate for comparative metabolic stability studies against non-fluorinated or differently halogenated isoxazole-thiazole acetamide analogs. Procurement for such studies would enable head-to-head microsomal stability and permeability assays, generating the missing data [1].

Custom Synthesis and Biochemical Screening Programs

As a commercially available member of a privileged heterocyclic class, this compound can be purchased for pre-screening in academic or industrial screening collections targeting purinergic or lysophospholipid receptors. Procurement from reputable vendors that provide QC data (NMR, HPLC) is essential [2].

Quote Request

Request a Quote for 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.